molecular formula C9H6Cl2N4O2 B11792618 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11792618
M. Wt: 273.07 g/mol
InChI Key: GERNVFWPGIQEOT-UHFFFAOYSA-N
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Description

2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a 3,5-dichloropyridin-2-yl moiety at position 2. This structural motif is of interest in medicinal chemistry due to the bioactivity of analogous triazole derivatives, particularly in oncology.

Properties

Molecular Formula

C9H6Cl2N4O2

Molecular Weight

273.07 g/mol

IUPAC Name

2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C9H6Cl2N4O2/c1-4-7(9(16)17)14-15(13-4)8-6(11)2-5(10)3-12-8/h2-3H,1H3,(H,16,17)

InChI Key

GERNVFWPGIQEOT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)O)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of the key intermediate, 3,5-dichloropyridine, which is then subjected to various reactions including hydrazinolysis, cyclization, bromination, and acidolysis . The final step involves the formation of the triazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its 3,5-dichloropyridin-2-yl substituent, which distinguishes it from other triazole carboxylic acids. Key structural analogs include:

Compound Name Substituent at Position 2 Substituent at Position 5 Bioactivity Highlights (GP Values)
5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid Phenyl Methyl Lower antitumor activity (GP ~70.94%)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl High activity against NCI-H522 (GP = 68.09%)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl Moderate activity (GP = 62.47%)
Target Compound 3,5-Dichloropyridin-2-yl Methyl Not reported; predicted enhanced target binding

Key Observations :

  • This may reduce cell permeability but enhance interactions with polar biological targets (e.g., kinases).
  • The methyl group at position 5 likely improves metabolic stability compared to bulkier substituents (e.g., trifluoromethyl), as seen in analogs with GP values >60%.
Physicochemical Properties
Property Target Compound 5-Methyl-2-phenyl Analog 1-(4-Chlorophenyl)-5-CF3 Analog
Molecular Weight ~317.13 g/mol 203.19 g/mol 305.67 g/mol
Solubility (Predicted) Low (logP ~2.5) Moderate (logP ~1.8) Low (logP ~3.1)
Melting Point Not reported 200–202°C Not reported

Biological Activity

The compound 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The structure of 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid features a triazole ring fused with a dichloropyridine moiety and a carboxylic acid functional group. This structural arrangement contributes to its unique chemical properties and biological interactions.

Property Details
Molecular Formula C11H10Cl2N4O2
CAS Number 1431727-79-5
Molecular Weight 292.13 g/mol
Functional Groups Triazole, Carboxylic Acid, Dichloropyridine

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit various bacterial strains and fungi. The presence of the dichloropyridine moiety enhances this activity by improving the compound's ability to penetrate cell membranes and interact with biological targets.

Anticancer Activity

Recent investigations into the biological evaluation of triazole derivatives have revealed promising anticancer properties. For example, compounds structurally similar to 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid have demonstrated efficacy against non-small-cell lung cancer (NSCLC) cells. In vitro studies have reported that certain triazole hybrids induce apoptosis and generate reactive oxygen species (ROS), which are critical mechanisms in cancer cell death .

The mechanism through which 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid exerts its biological effects may involve:

  • Enzyme Inhibition: Similar triazole compounds have been shown to inhibit key enzymes involved in bacterial resistance and cancer cell proliferation.
  • Cell Membrane Interaction: The lipophilic nature of the dichloropyridine moiety aids in membrane penetration.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through ROS generation and activation of pro-apoptotic proteins.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives against E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 0.0063 μmol/mL against E. coli, indicating strong antibacterial potential .

Study 2: Anticancer Activity

In another study focused on anticancer activity, derivatives of triazoles were assessed for their effects on H460 lung cancer cells. One derivative showed an IC50 value of 6.06 μM, highlighting its potential as an anticancer agent . The study further explored the molecular responses induced by treatment with these compounds.

Synthesis Pathways

The synthesis of 2-(3,5-Dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves:

  • Cycloaddition Reactions: Utilizing azides and alkynes to form the triazole ring.
  • Functionalization: Introducing the dichloropyridine moiety through substitution reactions.
  • Carboxylation: Adding the carboxylic acid group via standard organic synthesis techniques.

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